molecular formula C13H20O2 B132288 1,3-Dimethoxy-5-pentylbenzene CAS No. 22976-40-5

1,3-Dimethoxy-5-pentylbenzene

Cat. No. B132288
CAS RN: 22976-40-5
M. Wt: 208.3 g/mol
InChI Key: LSPSEUBXQFHRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethoxy-5-pentylbenzene is a chemical compound that is related to various research areas, including organic synthesis, photophysical properties, and molecular structure analysis. While the provided papers do not directly discuss 1,3-Dimethoxy-5-pentylbenzene, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related dimethoxybenzene compounds involves various chemical reactions. For instance, poly(1,3-dimethoxybenzene) was synthesized through electrochemical oxidation in an acetonitrile solution . Another synthesis method for dimethoxybenzene derivatives includes palladium-catalyzed double cross-coupling reactions . Additionally, a new process for the preparation of 3,5-dihydroxy-1-pentylbenzene, which shares a similar pentyl group with 1,3-Dimethoxy-5-pentylbenzene, was developed using a multi-step synthetic route starting from 3,5-dimethoxybenzoic acid . These methods provide a foundation for the synthesis of 1,3-Dimethoxy-5-pentylbenzene, suggesting that similar strategies could be employed.

Molecular Structure Analysis

The molecular structure of 1,3-dimethoxybenzene has been studied using gas-phase electron diffraction and quantum chemical calculations, revealing three stable planar conformers . Although the exact structure of 1,3-Dimethoxy-5-pentylbenzene is not provided, it is likely that the presence of the pentyl group would influence the conformational properties of the molecule. The structural analysis of similar compounds can be used to infer the potential molecular geometry and conformation of 1,3-Dimethoxy-5-pentylbenzene.

Chemical Reactions Analysis

The chemical reactions involving dimethoxybenzene derivatives are diverse. For example, the electrosynthesis of poly(1,3-dimethoxybenzene) suggests that the dimethoxybenzene core can undergo polymerization under electrochemical conditions . The photophysical properties of dimethoxybenzene derivatives also indicate that these compounds can participate in fluorescence and have potential applications in light-emitting devices . These insights into the reactivity of dimethoxybenzene derivatives can help predict the chemical behavior of 1,3-Dimethoxy-5-pentylbenzene in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxybenzene derivatives are influenced by their molecular structure. For instance, the polymer derived from 1,3-dimethoxybenzene is insoluble in common solvents and exhibits electrical conductivity . The photophysical properties of dimethoxybenzene derivatives are characterized by their absorption and emission spectra, which are affected by solvent polarity and the presence of fluorine atoms . These properties are crucial for understanding the behavior of 1,3-Dimethoxy-5-pentylbenzene in different environments and for potential applications in materials science.

Scientific Research Applications

Synthesis Processes and Chemical Properties

  • 1,3-Dimethoxy-5-pentylbenzene, also referenced as a derivative in synthetic processes, is utilized in the preparation of medicinal intermediates. A study by Zhang et al. (2007) proposed a process using technical 3,5-dimethoxybenzoic acid to synthesize HIV restrainers, showcasing its significance in pharmaceutical research (Zhang, Liu, Xu, & Liu, 2007).

  • The compound has been explored in electrochemical functionalization studies. Bohn et al. (2010) demonstrated its successful conversion in alcoholic solvents, emphasizing its potential in electrochemical applications (Bohn, Hilt, Bolze, & Gürtler, 2010).

  • Studies on its molecular structure and conformational properties have been conducted using techniques like gas-phase electron diffraction and quantum chemical calculations. Dorofeeva et al. (2010) explored the structural parameters of 1,3-dimethoxybenzene, indicating its importance in structural chemistry (Dorofeeva, Shishkov, Rykov, Vilkov, & Oberhammer, 2010).

Applications in Material Science and Host-Guest Chemistry

  • The derivative's role in material science is evident in studies exploring its use in host-guest chemistry. Ogoshi et al. (2008) synthesized novel para-bridged pentacyclic pillar DMBs, revealing its application in forming complexes with other chemical compounds (Ogoshi, Kanai, Fujinami, Yamagishi, & Nakamoto, 2008).

  • Its derivatives, such as dimethoxybenzenes, have been researched as catholyte materials in non-aqueous redox flow batteries. Zhang et al. (2017) highlighted their use in achieving high chemical stability, showcasing its potential in advanced energy materials (Zhang et al., 2017).

  • In the field of organic chemistry, its derivatives have been used in synthesizing a variety of compounds with potential antibacterial and anti-HIV properties, as evidenced by Patel and Chikhalia (2006) (Patel & Chikhalia, 2006).

properties

IUPAC Name

1,3-dimethoxy-5-pentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-5-6-7-11-8-12(14-2)10-13(9-11)15-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPSEUBXQFHRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335377
Record name 1,3-dimethoxy-5-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethoxy-5-pentylbenzene

CAS RN

22976-40-5
Record name 1,3-dimethoxy-5-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethoxy-5-pentylbenzene
Reactant of Route 2
Reactant of Route 2
1,3-Dimethoxy-5-pentylbenzene
Reactant of Route 3
Reactant of Route 3
1,3-Dimethoxy-5-pentylbenzene
Reactant of Route 4
Reactant of Route 4
1,3-Dimethoxy-5-pentylbenzene
Reactant of Route 5
Reactant of Route 5
1,3-Dimethoxy-5-pentylbenzene
Reactant of Route 6
Reactant of Route 6
1,3-Dimethoxy-5-pentylbenzene

Citations

For This Compound
28
Citations
J Novák, CA Salemink - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
The total synthesis of the naturally occurring dibenzofuran cannabifuran (9-isopropyl-6-methyl-3-pentyl-dibenzofuran-1-ol)(25) is presented. In the key step, starting from 2,3-dimethoxy-p…
Number of citations: 6 pubs.rsc.org
S Shanmugam, P Ulaganathan… - Journal of environmental …, 2017 - Elsevier
Biodegradation of crystal violet (CV) by Trichoderma asperellum laccase was herein reported. The process parameters viz., enzyme concentration, dye concentration, pH and …
Number of citations: 40 www.sciencedirect.com
M Sisa, M Dvorakova, T Vanek - Tetrahedron, 2017 - Elsevier
An efficient and short synthetic procedures affording the biologically active natural products primin, miconidin, olivetol, grevillol, and cardol (adipostatin A) in high yields are reported. …
Number of citations: 7 www.sciencedirect.com
BL Gilliam - 1986 - search.proquest.com
Attempts were made to synthesize a side-chain analog and severalsimplified analogs of cannabidiol. The proposed synthesis of the side-chainanalog, 5'-(l"-cyclopentylhexyl) …
Number of citations: 4 search.proquest.com
JP Porwoll, E Leete - Journal of Labelled Compounds and …, 1985 - Wiley Online Library
Potential advanced intermediates in the biosynthesis of Δ 9 ‐tetrahydrocannabinol have been synthesized labeled with two contiguous 13 C atoms and 14 C. Methyl [5,6‐ 13 C 2 , 1‐ 14 …
R Smoum, C Haj, S Hirsch, A Nemirovski, Z Yekhtin… - Molecules, 2022 - mdpi.com
A series of novel cannabinoid-type derivatives were synthesized by the coupling of (1S,4R)-(+) and (1R,4S)-(−)-fenchones with various resorcinols/phenols. The fenchone-resorcinol …
Number of citations: 3 www.mdpi.com
U Azzena, G Dettori, MV Idini… - Applied …, 2003 - Wiley Online Library
Reductive lithiation of 3,5‐dimethoxybenzyl methyl ether was successfully performed with lithium wire and a catalytic amount of naphthalene in dry tetrahydrofuran at −15C, leading to …
Number of citations: 7 onlinelibrary.wiley.com
A Lago-Fernandez, V Redondo… - Methods in …, 2017 - Elsevier
Cannabidiol (CBD) is one of the most abundant components isolated from Cannabis sativa. However, CBD is a nonpsychotropic phytocannabinoid. In the last decade, there has been a …
Number of citations: 17 www.sciencedirect.com
D Tasdemir, R Brun, V Yardley… - Chemistry & …, 2006 - Wiley Online Library
Primin (=2‐methoxy‐6‐pentylcyclohexa‐2,5‐diene‐1,4‐dione), a natural benzoquinone synthesized in our laboratory, was investigated for its in vitro antiprotozoal, antimycobacterial, …
Number of citations: 31 onlinelibrary.wiley.com
J Novák, CA Salemink - Tetrahedron Letters, 1982 - Elsevier
The key step in a new synthetic approach to cannabinol 5 is a remarkably smooth methoxy displacement in the o-methoxyaryloxazoline 1 affording sterically hindered biaryloxazoline 3 . …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.